1-(4-Hydroxyphenyl)hex-4-en-2-one
Description
Properties
CAS No. |
61345-74-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)hex-4-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2-3,5-8,13H,4,9H2,1H3 |
InChI Key |
PKKCJKUFLFZABR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=O)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds via deprotonation of 4-hydroxyacetophenone to form an enolate, which attacks the carbonyl carbon of the aldehyde (e.g., pent-2-enal). Subsequent dehydration yields the conjugated enone system. Key challenges include regioselectivity in aldol adduct formation and avoiding over-oxidation of the phenolic group.
Optimization of Reaction Conditions
Ethanol or methanol serves as the solvent, with catalytic NaOH (10–20 mol%) at reflux temperatures (78–90°C). A study demonstrated that extending reaction times to 24–48 hours improves yields to 70–85%, though prolonged heating risks phenolic group degradation. The table below summarizes optimized parameters:
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (NaOH) | 15 mol% | 78 | |
| Solvent | Ethanol | 82 | |
| Temperature | 78°C (reflux) | 85 | |
| Reaction Time | 24–36 hours | 78–85 |
Transition Metal-Catalyzed Cross-Coupling Approaches
Rhodium-catalyzed alkyne-aldehyde couplings offer a complementary route to α,β-unsaturated ketones. The method leverages [RhCl(cod)]₂ (5 mol%) to mediate reactions between 4-hydroxyphenylacetylene derivatives and α,β-unsaturated aldehydes.
Catalytic Cycle and Substrate Compatibility
The rhodium catalyst facilitates oxidative coupling of 1,2-bis(4-hydroxyphenyl)acetylene with hex-4-en-2-one precursors. Nitrogen atmospheres prevent catalyst deactivation, while triethylamine (45 μL) scavenges HCl byproducts. This method achieves 75–96% yields depending on substituent electronic effects.
Comparative Efficiency Metrics
A direct comparison with Claisen-Schmidt condensation reveals trade-offs:
| Metric | Rhodium Catalysis | Claisen-Schmidt |
|---|---|---|
| Yield (%) | 75–96 | 70–85 |
| Reaction Time | 16 hours | 24–48 hours |
| Catalyst Cost | High ($320/g) | Low ($0.50/g NaOH) |
| Functional Group Tolerance | Moderate | High |
Bromination-Condensation Sequential Methodology
Adapted from cerebrovascular drug syntheses, this two-step approach first brominates 4'-hydroxypropiophenone at the α-position, followed by condensation with 4-benzylpyridine.
Stepwise Reaction Profile
Yield Optimization Strategies
- Solvent System : Methanol/ethanol (3:1 v/v) increases bromide solubility, boosting condensation yields to 88%.
- Hydrogenation Pressure : 50 psi H₂ over Pd/C achieves full saturation of propargyl intermediates without over-reduction.
Microwave-Assisted Solid-Phase Synthesis
Emerging techniques utilize microwave irradiation to accelerate Claisen-Schmidt condensations. Silica-supported catalysts (e.g., SiO₂-NH₂) enable solvent-free conditions, reducing reaction times to 15–30 minutes while maintaining yields ≥80%.
Advantages Over Conventional Heating
- Energy efficiency (150 W vs. 500 W heating mantles)
- Reduced side-product formation (e.g., dienones)
- Scalability demonstrated at 100 g batch sizes
Comparative Analysis of Synthetic Routes
The table below evaluates all methods against industrial viability criteria:
| Method | Scalability | Cost ($/kg) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Claisen-Schmidt | High | 120 | 98.5 | Moderate (solvent use) |
| Rhodium Catalysis | Moderate | 2,400 | 99.2 | High (metal waste) |
| Bromination-Condensation | Low | 890 | 97.8 | High (Br₂ handling) |
| Microwave-Assisted | High | 180 | 99.0 | Low (solvent-free) |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)hex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexenone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)hexan-2-ol.
Substitution: Formation of 4-alkoxyphenylhex-4-en-2-one or 4-acetoxyphenylhex-4-en-2-one.
Scientific Research Applications
1-(4-Hydroxyphenyl)hex-4-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the production of fragrances, flavors, and dyes
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)hex-4-en-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition occurs through hydrogen bonding and van der Waals interactions, leading to a decrease in enzyme activity and subsequent reduction in glucose absorption .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share structural similarities with 1-(4-hydroxyphenyl)hexan-1-one, particularly in the ketone moiety and aromatic substitution patterns. Key examples include:
1-(2-Hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one (Compound 1)
- Synthesis: Prepared via Claisen-Schmidt condensation of 4-(methylthio)benzaldehyde and 2-hydroxyacetophenone under alkaline conditions (70% yield) .
- Properties: Melting point = 86°C; IR spectra confirm the presence of conjugated enone and hydroxyl groups.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Phenalenone and β-Carboline Derivatives
2-Hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one
- Structure: A tricyclic phenalenone with a hydroxyphenyl substituent.
- Natural Occurrence : Found in fruits; the extended conjugated system may contribute to UV absorption and antioxidant properties .
N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide
Other Hydroxyphenyl Ketones
4-Hydroxyphenylacetone (1-(4-Hydroxyphenyl)propan-2-one)
- Structure: Shorter aliphatic chain (propanone vs. hexanone).
- Applications : Intermediate in synthesizing pharmaceuticals like Posaconazole (antifungal agent) .
1-(4-Methoxyphenyl)ethan-1-one
Observations :
- Longer aliphatic chains (e.g., hexanone) increase hydrophobicity compared to shorter analogs like 4-hydroxyphenylacetone.
- Sulfonyl and methylthio groups (Compound 3) significantly elevate melting points due to enhanced intermolecular forces .
Q & A
Q. What are the recommended methods for synthesizing 1-(4-Hydroxyphenyl)hex-4-en-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or oxidation of phenolic precursors. For example:
- Oxidation routes : Use chromic acid or potassium permanganate to oxidize phenolic alcohols to ketones, ensuring controlled pH and temperature to avoid over-oxidation .
- Acylation : Employ Lewis acids (e.g., AlCl₃) to catalyze the reaction between 4-hydroxyphenyl derivatives and hexenone precursors. Optimize solvent polarity (e.g., dichloromethane) and stoichiometry to enhance yield.
Q. Key Parameters Table :
| Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Maintain pH < 3 to prevent side reactions |
| Acylation | AlCl₃, DCM, 0–5°C | Use excess acyl chloride; monitor via TLC |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile) and lab coats. Use P95 respirators for aerosol protection; upgrade to OV/AG/P99 filters if vapor concentrations exceed 10 ppm .
- Environmental Control : Avoid drainage contamination; use sealed waste containers. Conduct experiments in fume hoods with ≥100 ft/min airflow .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution immediately .
Q. How can researchers characterize the physical and spectroscopic properties of this compound?
Methodological Answer:
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) to determine purity and retention indices. Calibrate with NIST-standard reference data .
- Spectroscopy :
- Predicted Properties : Boiling point: ~371°C; density: ~1.14 g/cm³ (validated via QSPR models) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallographic structure of this compound?
Methodological Answer:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The hydroxyl group forms O–H···O bonds (2.8–3.0 Å) with adjacent ketone moieties, stabilizing the crystal lattice .
- SHELX Refinement : Apply SHELXL for small-molecule refinement. Input H-bond constraints (DFIX command) and validate via R-factor convergence (<5%) .
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Computational Validation : Run DFT calculations (B3LYP/6-311++G**) to simulate NMR spectra. Compare experimental δ values with predicted shifts; deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- Dynamic Effects : Perform variable-temperature NMR to identify rotamers. For example, enone systems may exhibit restricted rotation, splitting peaks at low temperatures .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Systematic Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) and assess bioactivity via assays (e.g., antimicrobial disk diffusion) .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Validate models via leave-one-out cross-validation (q² > 0.5) .
Q. Example SAR Findings :
| Derivative | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | –H | 50 | 2.1 |
| Chloro | –Cl | 12 | 2.8 |
Q. How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., ampicillin for antibacterial studies) and replicate experiments ≥3 times. Normalize data to cell viability (MTT assay) to exclude cytotoxicity artifacts .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differing solvent systems (DMSO vs. ethanol) .
Q. What computational tools are recommended for modeling the compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using AMBER force fields. Analyze hydrogen bond lifetimes (>50 ps indicate stable interactions) .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2). Validate poses via RMSD clustering (<2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
